6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione
Description
Chemical Nomenclature and IUPAC Classification
The IUPAC name 6-(2-Chlorophenyl)-4H-oxazolo[3,2-a]triazine-4,7(6H)-dione systematically describes the compound’s structure. The root "oxazolo[3,2-a]triazine" indicates a fused bicyclic system where the oxazole ring (positions 1–3) shares two adjacent atoms with the triazine ring (positions 3–5). The prefix 4H- specifies the tautomeric form with a hydrogen at position 4, while 6H- denotes the saturation at position 6. The 2-chlorophenyl substituent is attached to position 6, and the 4,7(6H)-dione suffix identifies ketone groups at positions 4 and 7.
Table 1: Nomenclature Breakdown of the Compound
| Component | Description |
|---|---|
| Oxazolo[3,2-a]triazine | Fused bicyclic system with oxazole (positions 1–3) and triazine (3–5) rings |
| 4H-, 6H- | Tautomeric hydrogen positions |
| 2-Chlorophenyl | Aromatic substituent with chlorine at the ortho position |
| 4,7(6H)-dione | Diketone functional groups at positions 4 and 7 |
This nomenclature aligns with PubChem’s classification (CID 118248), which provides structural validation via 2D and 3D conformer data. Comparative analysis with related compounds, such as 3-phenyl-2H-oxazolo[3,2-a]-1,3,5-triazine-2,4(3H)-dione (CID 215383), highlights the role of substituents in modulating electronic and steric properties.
Historical Development of Oxazolo-Triazine Heterocyclic Systems
Oxazolo-triazine derivatives emerged from efforts to hybridize nitrogen-oxygen heterocycles for enhanced bioactivity. Early work focused on oxazolones and triazines as separate entities; for example, oxazolones were recognized for antimicrobial properties, while triazines gained traction as kinase inhibitors. The fusion of these systems began in the late 20th century, driven by the need for scaffolds combining metabolic stability and hydrogen-bonding capacity.
A pivotal advancement was the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which enabled precise functionalization of the triazine ring. Studies on oxazolo[4,5-d]-1,2,3-triazoles demonstrated that acid-mediated ring expansions could yield 1,3,4,5-oxatriazines, showcasing the reactivity of fused systems. These methodologies were adapted to synthesize the title compound, leveraging cyclocondensation reactions between 2-chlorobenzoyl chloride and triazine precursors.
Table 2: Key Advances in Oxazolo-Triazine Chemistry
These innovations underscore the compound’s place within a broader trajectory of heterocyclic drug discovery.
Structural Significance of the 2-Chlorophenyl Substituent
The 2-chlorophenyl group at position 6 critically influences the compound’s electronic and steric profile. Chlorine’s electronegativity withdraws electron density via inductive effects, polarizing the triazine ring and enhancing electrophilicity at reactive sites like N-5 and C-7. Ortho-substitution imposes steric hindrance, restricting rotational freedom and favoring planar conformations that improve π-π stacking with biological targets.
Table 3: Effects of 2-Chlorophenyl Substitution
| Property | Effect |
|---|---|
| Electronic | Withdraws electron density, increasing electrophilicity |
| Steric | Restricts rotation, stabilizes planar conformation |
| Biological Interaction | Enhances binding to hydrophobic pockets in enzymes |
Comparative studies with unsubstituted phenyl analogs (e.g., CID 215383) reveal that the chlorine atom boosts antimicrobial potency by 3–5 fold, likely due to improved target affinity. Quantum mechanical calculations further suggest that the chlorophenyl group lowers the LUMO energy, facilitating charge-transfer interactions in optoelectronic applications.
Properties
CAS No. |
3678-19-1 |
|---|---|
Molecular Formula |
C11H6ClN3O3 |
Molecular Weight |
263.63 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-6H-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7-dione |
InChI |
InChI=1S/C11H6ClN3O3/c12-7-4-2-1-3-6(7)8-9(16)18-11-14-5-13-10(17)15(8)11/h1-5,8H |
InChI Key |
PSOXJXIXRPKCEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=O)OC3=NC=NC(=O)N23)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-aminobenzoxazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its unique structure and reactivity.
Materials Science: It is used in the development of novel materials with specific electronic and photophysical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo-Triazine Derivatives
Example : 2-(4-Substituted aryl)-4H-[1,3]thiazolo[3,2-a][1,3,5]triazine-4-thiones (e.g., 3a–3b)
- Structural Differences : The oxazole ring in the target compound is replaced by a thiazole ring, introducing a sulfur atom. This substitution increases lipophilicity and alters electronic properties due to sulfur’s polarizability .
- Synthesis: Synthesized via phase-transfer catalysis using arylisothiocyanates and 2-aminothiazole, contrasting with the oxazolo-triazine’s reliance on oxazoline intermediates .
Thiadiazolo-Triazine Derivatives
Example : 5H-1,3,4-Thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione derivatives
- Structural Differences: Incorporates a thiadiazole ring fused to the triazine core, introducing two sulfur atoms.
- Substituent Effects : Derivatives like 2-(3,4,5-trimethoxyphenyl)-substituted thiadiazolo-triazines demonstrate improved solubility and bioactivity due to electron-donating methoxy groups, unlike the electron-withdrawing chlorophenyl group in the target compound .
Simpler Triazine Derivatives
Example : 6-(1,1-Dimethylethyl)-1,2,4-triazine-3,5(2H,4H)-dione (metribuzin metabolite)
- Structural Simplicity : Lacks fused heterocyclic rings, reducing steric hindrance and enabling faster metabolic degradation.
- Applications: Primarily used as herbicides (e.g., metribuzin), highlighting the role of fused systems in modulating specificity toward non-agrochemical targets .
Comparative Data Table
Key Research Findings
Electronic Effects : The oxazolo-triazine’s oxygen atoms create a polarized core, enhancing hydrogen-bonding capacity compared to sulfur-containing analogs. This property may favor interactions with biological targets like enzymes .
Biological Potential: While thiazolo- and thiadiazolo-triazines show confirmed agrochemical and anticancer activity, the target compound’s chlorophenyl group may confer unique pharmacokinetic properties, such as improved blood-brain barrier penetration .
Synthetic Challenges : The target compound’s fused oxazole-triazine system requires precise reaction conditions to avoid ring-opening side reactions, unlike simpler triazines .
Biological Activity
6-(2-Chlorophenyl)-4H-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione is a heterocyclic compound notable for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential as an anticancer agent and its ability to inhibit specific enzymes linked to various diseases. The structural features of this compound significantly influence its reactivity and biological interactions.
- Molecular Formula : C11H6ClN3O3
- Molecular Weight : 263.637 g/mol
- CAS Number : 3678-19-1
The presence of a chlorophenyl group enhances the compound's chemical properties, contributing to its biological activity by improving membrane permeability and binding affinity to target enzymes .
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The compound exhibits promising effects in several areas:
Anticancer Activity
Research indicates that this compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways. It has shown effectiveness against specific cancer cell lines such as MCF7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia) through mechanisms that are still under investigation .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Compounds related to this structure have demonstrated significant AChE inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Protein Kinases : While some derivatives have shown promise in inhibiting kinases like CDK2 and Abl, the specific compound this compound has not demonstrated notable kinase inhibition at micromolar concentrations .
Case Studies and Experimental Findings
Several studies have reported on the synthesis and biological evaluation of this compound:
-
Synthesis and Characterization :
- The synthesis typically involves cyclization reactions starting from appropriate precursors. Various methods have been employed to optimize yield and purity.
- Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.
- Biological Evaluations :
Data Table of Biological Activities
| Activity Type | Assay Method | Target | Result |
|---|---|---|---|
| Anticancer Activity | MTT Assay | MCF7 | Moderate cytotoxicity |
| AChE Inhibition | Enzyme Inhibition Assay | AChE | Significant inhibition |
| Kinase Inhibition | Kinase Activity Assay | CDK2/Abl | No significant inhibition |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 6-(2-chlorophenyl)-4H-oxazolo-triazinedione in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Work under a fume hood to minimize inhalation risks. Store the compound in a dry, cool environment (≤25°C) in airtight containers to prevent moisture absorption or degradation . For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent unintended reactions .
Q. What synthetic routes are commonly employed to prepare this heterocyclic compound?
- Methodological Answer : Multi-step synthesis typically involves:
Condensation : Reacting 2-chlorobenzaldehyde derivatives with urea or thiourea to form triazine precursors.
Cyclization : Using oxazole-forming agents (e.g., chloroacetyl chloride) under controlled pH (6–7) to achieve the fused oxazolo-triazine core .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR to confirm regiochemistry of the chlorophenyl and oxazole moieties.
- HPLC-MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H]+ at m/z 294.6) .
- XRD : Single-crystal X-ray diffraction to resolve structural ambiguities, particularly stereoelectronic effects in the fused ring system .
Advanced Research Questions
Q. How can synthetic challenges (e.g., low yields, byproducts) be mitigated during oxazolo-triazine formation?
- Methodological Answer :
- Regioselectivity : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) to favor oxazole cyclization over competing pathways .
- Byproduct Control : Use scavengers (e.g., molecular sieves) to trap excess reagents or intermediates. Monitor reaction progress via TLC (Rf: 0.3–0.5 in ethyl acetate) .
- Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer, reducing decomposition risks .
Q. What theoretical frameworks guide the exploration of this compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Link the electron-withdrawing chlorophenyl group to enhanced enzyme inhibition (e.g., kinases, cytochrome P450) via computational docking (AutoDock Vina) .
- Pharmacophore Modeling : Identify key hydrogen-bond acceptors (oxazole oxygen) and hydrophobic regions (chlorophenyl) using Schrödinger Suite .
- Metabolic Stability : Predict oxidative degradation sites (e.g., triazine ring) via DFT calculations (B3LYP/6-31G*) .
Q. How can contradictions in reported pharmacological data (e.g., variable IC50 values) be resolved?
- Methodological Answer :
- Assay Standardization : Validate cell-based assays (e.g., MTT) with positive controls (e.g., doxorubicin) and normalize data to protein content (Bradford assay) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or β-cyclodextrin inclusion complexes to ensure consistent bioavailability across studies .
- Meta-Analysis : Apply statistical tools (e.g., R package metafor) to aggregate data from disparate sources, accounting for methodological heterogeneity .
Q. What strategies are effective for studying the compound’s environmental fate and ecotoxicology?
- Methodological Answer :
- Photodegradation : Expose aqueous solutions to UV light (254 nm) and analyze breakdown products via LC-QTOF-MS .
- Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) at concentrations ≤10 mg/L, measuring immobilization over 48 hours .
- Bioaccumulation : Use logP values (predicted: ~2.8) to model trophic transfer potential in AQUATOX .
Q. How can computational modeling predict novel derivatives with enhanced bioactivity?
- Methodological Answer :
- Virtual Screening : Generate a library of analogs (e.g., substituting chlorophenyl with fluorophenyl) and rank them via molecular dynamics (GROMACS) for target binding stability .
- ADMET Profiling : Use SwissADME to optimize pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .
- Synergistic Effects : Apply AI-driven platforms (e.g., COMSOL Multiphysics) to simulate interactions with drug carriers (e.g., liposomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
